molecular formula C13H16N2O2 B2649442 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one CAS No. 1005100-31-1

5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one

Cat. No.: B2649442
CAS No.: 1005100-31-1
M. Wt: 232.283
InChI Key: CXOFBNWHNGDDJG-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one (CAS 1005100-31-1) is a chemical compound with a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol . This pyrrolopyrrolone derivative features a complex octahydropyrrolo[2,3-b]pyrrol-2-one scaffold substituted with a 2-hydroxyphenyl group, making it a potential building block in medicinal chemistry and pharmaceutical research . The core pyrrolopyrrolone structure is related to several pharmacologically active derivatives, suggesting its value as a key intermediate in drug discovery programs . As a scaffold, it can be used to develop novel molecules for various biological investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,9,12,14,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFBNWHNGDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(NC1NC(=O)C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one typically involves a multicomponent reaction. One efficient method includes the use of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is carried out under mild conditions and the products can be isolated by crystallization without the need for chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the resazurin assay. The results demonstrated significant antiproliferative activity, suggesting its potential as an anticancer agent .

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It may protect cells from damage caused by free radicals.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one15
Vitamin C20
Quercetin25

This table illustrates that the compound exhibits competitive antioxidant properties compared to well-known antioxidants .

Pesticide Development

Pyrrole derivatives have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests. The unique structure of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one enhances its effectiveness against certain agricultural pests.

Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety for beneficial insects .

Polymer Synthesis

The incorporation of pyrrole-based compounds into polymer matrices has been explored for developing conductive materials. The unique electronic properties of pyrroles make them suitable for applications in organic electronics.

Data Table: Conductivity Measurements

Polymer CompositionConductivity (S/cm)
Pure Polymer0.01
Polymer with 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one0.15

This table indicates a significant increase in conductivity when the compound is incorporated into the polymer matrix .

Mechanism of Action

The mechanism by which 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
5-(2-Hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one (Target) Bicyclic pyrrolo-pyrrolone 2-Hydroxyphenyl, methyl Not reported Hypothesized anti-inflammatory
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (from [1]) Monocyclic pyrrole 3-Aminophenyl, cyano, methyl, ester 454 (M+) Synthetic intermediate
5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (from [2]) Linear dienone 2- and 3,4-dihydroxyphenyl, hydroxyl Not reported Anti-inflammatory, anticancer
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (from [3]) Pyrazolone Phenyl, methyl ~174 Metal chelation, antioxidant

Key Observations :

  • Hydroxyphenyl Groups: The target compound shares the 2-hydroxyphenyl moiety with the curcuminoid analog in , which is critical for antioxidant and anti-inflammatory activity . However, the bicyclic core of the target may enhance metabolic stability compared to the linear dienone system.
  • Bicyclic vs. Monocyclic Systems: The octahydropyrrolo-pyrrolone framework likely increases steric hindrance and reduces solubility compared to monocyclic pyrroles (e.g., ) or pyrazolones (). This could influence bioavailability and target binding.
  • Functional Group Diversity: Unlike the ester and cyano groups in , the target’s hydroxyl group may favor hydrogen bonding with biological targets, similar to phenolic curcuminoids .

Biological Activity

5-(2-Hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one can be represented as follows:

  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 231.27 g/mol
  • Chemical Structure : The compound features a fused pyrrole structure which is significant in many biological applications.

Anticancer Activity

Research has indicated that compounds with a similar structure to 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one exhibit promising anticancer properties. A study demonstrated that pyrrole derivatives showed significant cytotoxic effects against various cancer cell lines, including HepG-2 and EACC cells. The mechanism of action involved the induction of apoptosis through caspase activation pathways .

Antioxidant Properties

The antioxidant activity of pyrrole derivatives has been extensively studied. Compounds similar to 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one have shown the ability to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of pyrrole-containing compounds. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The modulation of inflammatory pathways indicates a broader therapeutic application for compounds like 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one .

Data Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Cytotoxicity Study : A series of pyrrole derivatives were synthesized and screened for cytotoxicity against HepG-2 cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.
  • Antioxidant Evaluation : In a comparative study using DPPH assays, several pyrrole derivatives demonstrated significant antioxidant activity compared to standard antioxidants. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions.

Q & A

Q. What are the common synthetic strategies for preparing 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one, and how can reaction conditions be optimized?

Answer: The synthesis of pyrrolo-pyrrolone derivatives typically involves cyclization reactions or condensation of pre-functionalized intermediates. For example:

  • Base-assisted cyclization : Analogous compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) are synthesized via base-mediated cyclization of ketones or esters with aryl amines or phenols. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or benzene for recrystallization) and base strength (e.g., KOH or NaH) to improve yields (46–63%) .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in aryl coupling steps. For instance, diaryl-substituted analogs are synthesized using Suzuki-Miyaura coupling, with yields dependent on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How is the structural integrity of this compound validated experimentally?

Answer: Structural validation requires multi-technique analysis:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton environments and carbon frameworks. For example, the hydroxyphenyl group shows a singlet at δ 9.8 ppm (OH), while the octahydropyrrolo-pyrrolone core displays distinct multiplets for methyl and bridgehead protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 299.1521 for C₁₈H₂₂N₂O₂) .
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–C bond distances of 1.50–1.55 Å in similar compounds) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing this compound?

Answer: Cyclization mechanisms depend on reaction conditions:

  • Base-mediated pathways : Deprotonation of a hydroxyl or amine group triggers nucleophilic attack on adjacent carbonyl carbons, forming the pyrrolo-pyrrolone ring. Kinetic studies (e.g., monitoring by HPLC) show rate dependence on base concentration (e.g., pseudo-first-order kinetics with KOH) .
  • Acid catalysis : Protic acids (e.g., H₂SO₄) may stabilize transition states via protonation of carbonyl oxygen, though this risks side reactions (e.g., dehydration) .

Q. Experimental Design :

  • Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during cyclization.
  • Perform DFT calculations to map energy barriers for ring closure .

Q. How can computational chemistry aid in predicting the bioactivity or stability of this compound?

Answer:

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with pyrrolo-pyrrolone-binding pockets). For example, docking studies on analogous compounds show hydrogen bonding with Ser123 and hydrophobic interactions with Phe256 in cytochrome P450 .
  • QM/MM simulations : Assess hydrolytic stability by modeling water attack on the lactam ring. Activation energies >25 kcal/mol suggest high kinetic stability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Dynamic NMR : Resolves conformational exchange broadening (e.g., chair-to-boat transitions in the octahydropyrrolo ring) by variable-temperature ¹H NMR .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., diastereotopic protons at δ 2.8–3.2 ppm) through scalar coupling and spatial correlations .
  • Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Answer:

  • Substituent variation : Replace the 2-hydroxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate solubility and metabolic stability. For example, 4-chlorophenyl analogs show 3-fold higher half-lives in microsomal assays .
  • Core modification : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict conformational flexibility and improve target selectivity .

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